2-Tert-butyl-4-cyclopropoxy-1-methylbenzene
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Overview
Description
2-Tert-butyl-4-cyclopropoxy-1-methylbenzene is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol It is a derivative of benzene, featuring a tert-butyl group, a cyclopropoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-cyclopropoxy-1-methylbenzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride and cyclopropyl methyl ether are used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-cyclopropoxy-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
2-Tert-butyl-4-cyclopropoxy-1-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Tert-butyl-4-cyclopropoxy-1-methylbenzene exerts its effects depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation under the influence of various reagents and catalysts. The molecular targets and pathways involved in its biological activity are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-1,1,3,3-tetramethylguanidine: This compound shares the tert-butyl group but differs in its overall structure and functional groups.
2-tert-Butyl-4-methylphenol: Similar in having a tert-butyl group and a methyl group attached to the benzene ring, but lacks the cyclopropoxy group.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Contains similar tert-butyl and methyl groups but is a bisphenol derivative.
Uniqueness
2-Tert-butyl-4-cyclopropoxy-1-methylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C14H20O |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-tert-butyl-4-cyclopropyloxy-1-methylbenzene |
InChI |
InChI=1S/C14H20O/c1-10-5-6-12(15-11-7-8-11)9-13(10)14(2,3)4/h5-6,9,11H,7-8H2,1-4H3 |
InChI Key |
CHNLQAAIFKGMQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CC2)C(C)(C)C |
Origin of Product |
United States |
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